molecular formula C₆H₅D₆NO₄ B1151917 rac α-Aminoadipic Acid-d6 (Major)

rac α-Aminoadipic Acid-d6 (Major)

Cat. No.: B1151917
M. Wt: 167.19
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structural Characterization

rac α-Aminoadipic Acid-d6 (Major) represents a deuterated form of α-aminoadipic acid where six hydrogen atoms have been systematically replaced with deuterium isotopes. The compound maintains the fundamental structural framework of the parent amino acid while incorporating stable isotope labeling that enables precise metabolic tracking. The molecular structure consists of a six-carbon chain containing two carboxylic acid groups and one amino group, with the deuterium substitutions strategically positioned to maximize labeling efficiency.

The International Union of Pure and Applied Chemistry name for this compound is 5-amino-2,2,3,3,4,4-hexadeuteriohexanedioic acid, reflecting the specific positioning of the deuterium atoms within the molecular framework. The compound's structural identity has been confirmed through multiple analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which clearly demonstrate the incorporation of six deuterium atoms in the major isotopomer.

Chemical characterization studies have established that the deuterium labeling pattern follows a consistent distribution, with the major isotopomer containing six deuterium substitutions representing the predominant form in commercial preparations. This labeling pattern ensures optimal performance in metabolic tracer studies while maintaining chemical stability under physiological conditions. The structural integrity of the compound remains consistent with the parent amino acid, preserving its biological activity while enhancing its utility as a research tool.

Molecular Properties and Physical Characteristics

The molecular formula of rac α-Aminoadipic Acid-d6 (Major) is C₆H₅D₆NO₄, with a molecular weight of 167.19 g/mol, representing an increase of approximately 6 atomic mass units compared to the non-deuterated form. This mass difference is attributable to the replacement of six hydrogen atoms with deuterium isotopes, providing the basis for mass spectrometric detection and quantification in biological systems. The compound exists as an off-white solid under standard conditions, with physical properties that closely mirror those of the parent compound.

Property Value Reference
Molecular Formula C₆H₅D₆NO₄
Molecular Weight 167.19 g/mol
Appearance Off-White Solid
Storage Temperature +4°C
Purity >95% (High Performance Liquid Chromatography)

The compound demonstrates excellent solubility characteristics in aqueous solutions, particularly under acidic conditions, which facilitates its use in biological systems. Storage requirements specify refrigeration at +4°C to maintain stability and prevent degradation over extended periods. The high purity levels achieved in commercial preparations, typically exceeding 95% as determined by high performance liquid chromatography, ensure reliable and reproducible results in research applications.

Spectroscopic analysis reveals characteristic deuterium incorporation patterns that can be readily distinguished from the parent compound using standard analytical techniques. The deuterium substitution pattern creates unique spectral signatures that enable precise identification and quantification in complex biological matrices. These physical and chemical properties make rac α-Aminoadipic Acid-d6 (Major) an ideal candidate for stable isotope dilution methods and metabolic flux analysis studies.

Stereochemistry and Enantiomeric Forms

The racemic nature of rac α-Aminoadipic Acid-d6 (Major) indicates the presence of both enantiomeric forms in equal proportions, specifically the R and S configurations at the α-carbon position. This stereochemical composition reflects the synthetic origin of the compound, as biological systems typically produce stereospecific forms. The racemic mixture provides advantages in certain research applications by allowing investigation of both enantiomeric pathways simultaneously, though it may require additional considerations in studies focused on specific stereochemical outcomes.

Enantiomeric analysis of the compound reveals that both D and L forms are present in the racemic mixture, with each form potentially exhibiting different biological activities and metabolic fates. The D-form, corresponding to the R configuration, represents the less common stereoisomer in biological systems, while the L-form, corresponding to the S configuration, is more prevalent in natural metabolic pathways. This stereochemical diversity enables researchers to investigate enantioselective processes and understand the role of chirality in amino acid metabolism.

The deuterium labeling pattern remains consistent across both enantiomeric forms, ensuring that tracer studies can effectively monitor both stereoisomers without bias toward either configuration. This uniform labeling strategy is crucial for accurate quantification and metabolic pathway analysis, as it prevents differential isotope effects that could skew experimental results. The maintenance of stereochemical integrity during the deuteration process represents a significant technical achievement in stable isotope chemistry.

Historical Context in Biochemical Research

The discovery and characterization of α-aminoadipic acid trace back to early biochemical research in the 1940s and 1950s, when it was first isolated from Cholera vibrio. This initial discovery established the compound as a naturally occurring amino acid with potential biological significance. Subsequent research by Windsor and colleagues in 1951 demonstrated its presence as a constituent of corn protein, expanding understanding of its natural occurrence and biological relevance.

The development of deuterated forms of α-aminoadipic acid represents a more recent advancement in biochemical research methodology, driven by the need for precise metabolic tracers in systems biology studies. The introduction of stable isotope labeling techniques revolutionized the field of metabolomics by enabling researchers to track specific molecules through complex biological pathways without perturbing normal cellular processes. This technological advancement has proven particularly valuable in studies of amino acid metabolism and lysine biosynthesis pathways.

Historical research has established α-aminoadipic acid as an intermediate in lysine metabolism and a precursor in the biosynthesis of penicillin and related antibiotics. Early studies using Neurospora crassa demonstrated the conversion of radioactive α-aminoadipic acid into lysine, confirming its role in amino acid biosynthesis pathways. These foundational discoveries laid the groundwork for modern applications of deuterated forms in metabolic research and biomarker development.

Relationship to Non-deuterated α-Aminoadipic Acid

The relationship between rac α-Aminoadipic Acid-d6 (Major) and its non-deuterated counterpart is fundamentally based on structural similarity with strategic isotopic substitution. The parent compound, α-aminoadipic acid with CAS number 542-32-5, has a molecular formula of C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol. This represents the baseline structure from which the deuterated form is derived through systematic hydrogen replacement with deuterium isotopes.

Compound Comparison Non-deuterated Deuterated (d6)
Molecular Formula C₆H₁₁NO₄ C₆H₅D₆NO₄
Molecular Weight 161.16 g/mol 167.19 g/mol
Mass Difference - +6.03 g/mol
Hydrogen Atoms 11 5
Deuterium Atoms 0 6

The biological activity profile of the deuterated compound closely parallels that of the parent molecule, with both forms participating in similar metabolic pathways and exhibiting comparable biochemical properties. Studies have shown that α-aminoadipic acid serves as an intermediate in lysine metabolism and saccharopine degradation, functions that are preserved in the deuterated form. The compound also maintains its role as an antagonist of glutamate receptor activity, specifically targeting N-methyl-D-aspartate receptors.

Research applications of the deuterated form leverage the mass difference for analytical purposes while preserving the biological relevance of the parent compound. This approach enables researchers to use the deuterated form as an internal standard or tracer in mass spectrometry-based studies without significantly altering the biological system under investigation. The minimal kinetic isotope effects associated with deuterium substitution ensure that metabolic rates and pathway fluxes remain representative of natural processes, making the deuterated compound an invaluable tool for quantitative biochemical research.

Properties

Molecular Formula

C₆H₅D₆NO₄

Molecular Weight

167.19

Synonyms

2-Aminohexanedioic Acid-d6;  (+/-)-α-Aminoadipic Acid-d6;  2-Aminoadipate-d6;  2-Aminoadipic Acid-d6;  DL-α-Aminoadipic Acid-d6;  DL-2-Aminoadipic Acid-d6;  DL-2-Aminohexanedioic Acid-d6;  NSC 46994-d6; 

Origin of Product

United States

Scientific Research Applications

Overview

Rac α-Aminoadipic Acid-d6 (Major) is a deuterated form of α-aminoadipic acid, where six hydrogen atoms are replaced by deuterium. This compound serves as a crucial intermediate in the metabolism of lysine and glycopurine. Its unique isotopic labeling allows for enhanced tracking and quantification in various biochemical research applications.

Scientific Research Applications

1. Metabolic Tracing

Rac α-Aminoadipic Acid-d6 is primarily utilized as a tracer in metabolic studies. It helps researchers understand the pathways and mechanisms involved in lysine and glycopurine metabolism. The stable isotope labeling facilitates precise tracking of metabolic processes, making it invaluable for studies on amino acid metabolism and energy regulation .

2. Medical Research

  • Diabetes and Insulin Resistance : Elevated levels of α-aminoadipic acid have been associated with insulin resistance and obesity. Studies indicate that increased concentrations correlate with markers of insulin resistance, suggesting its potential role as a biomarker for type 2 diabetes. Case-control studies have shown that individuals with higher levels are significantly more likely to develop diabetes .
  • Retinal Health : Research is ongoing into the effects of rac α-Aminoadipic Acid-d6 on retinal health, particularly its implications in diabetic retinopathy.

3. Neurotransmitter Studies

The compound has been investigated for its role in modulating glutamate receptors, which are critical in neurotransmission and implicated in various neurological disorders. By tracing the metabolic pathways involving α-aminoadipic acid, researchers can gain insights into the biochemical underpinnings of these conditions.

Chemical Properties and Reactions

Rac α-Aminoadipic Acid-d6 undergoes several chemical reactions:

  • Oxidation : Converts to α-ketoadipic acid using oxidizing agents like potassium permanganate.
  • Reduction : Can be reduced to piperidonecarboxylic acid with reducing agents such as sodium borohydride.
  • Substitution Reactions : The amino group can participate in various substitution reactions, leading to diverse derivatives depending on the reagents used.

Insulin Resistance in Mice

A study involving mice fed high-fat diets demonstrated that elevated levels of rac α-Aminoadipic Acid-d6 were found in adipose tissues, correlating with insulin resistance markers. Treatment with this compound reduced insulin signaling pathways in liver cells, indicating its role in glucose homeostasis .

Biomarker Potential for Type 2 Diabetes

In a significant case-control study, researchers identified rac α-Aminoadipic Acid-d6 as a potential biomarker for type 2 diabetes. The findings suggested that monitoring levels of this compound could serve as an early indicator of metabolic dysregulation prior to overt symptoms of diabetes .

Comparison with Similar Compounds

rac α-Aminoadipic Acid (Non-Deuterated)

  • Structural Differences: Lacks deuterium substitution; molecular formula C₆H₁₁NO₄ .
  • Applications : Used in studies of lysine degradation and transamination but lacks isotopic distinction for tracing .
  • Purity >95% (HPLC), identical to the deuterated variant .

Lysine

  • Structural Differences: Contains an ε-amino group (C₆H₁₄N₂O₂) vs. α-aminoadipic acid’s dicarboxylic structure .
  • Functional Role: Essential amino acid; α-aminoadipic acid is a metabolic intermediate in lysine catabolism .
  • Deuterated Forms: Lysine-d8 exists but serves distinct roles in protein synthesis studies, unlike α-aminoadipic acid-d6’s focus on degradation pathways .

Other Deuterated Amino Acids (e.g., Salicylic Acid-d6)

  • Structural Contrasts: Salicylic acid-d6 is a deuterated aromatic compound (C₇D₆O₃), unrelated to α-aminoadipic acid’s aliphatic structure .
  • Applications: Used in pharmacokinetic studies, whereas α-aminoadipic acid-d6 specializes in metabolic flux analysis .

Comparative Data Table

Property rac α-Aminoadipic Acid-d6 (Major) rac α-Aminoadipic Acid Lysine Salicylic Acid-d6
Molecular Formula C₆D₆H₅NO₄ C₆H₁₁NO₄ C₆H₁₄N₂O₂ C₇D₆O₃
Molecular Weight ~167.22 161.16 146.19 144.17
Deuterium Content 78.88% (d6) N/A N/A >99% (d6)
Melting Point 206°C Not reported 224–226°C 159°C
Primary Use Isotopic tracer in metabolism Metabolic intermediate Protein synthesis Pharmacokinetic assays

Q & A

Q. How is rac α-Aminoadipic Acid-d6 (Major) characterized for purity and structural integrity in academic research?

Characterization involves high-performance liquid chromatography (HPLC) to assess purity (>95% threshold) and confirm molecular identity via mass spectrometry. The deuterated form (d6) requires isotopic purity validation using nuclear magnetic resonance (NMR) to ensure correct deuteration at specified positions. Storage at +20°C ensures stability, with periodic re-analysis to monitor degradation .

Table 1: Key Characterization Parameters

ParameterMethodThreshold
PurityHPLC>95%
Molecular WeightMass Spectrometry167.22 g/mol
Isotopic PurityNMR≥98% deuteration

Q. What methodological precautions are necessary for handling rac α-Aminoadipic Acid-d6 (Major) in experimental workflows?

Avoid exposure to moisture and extreme temperatures during storage. Use inert atmospheres (e.g., nitrogen) for sensitive reactions. Pre-weigh aliquots to minimize repeated freeze-thaw cycles, which may introduce variability. Document batch-specific data (e.g., lot number, storage duration) to trace potential anomalies in experimental outcomes .

Q. Which analytical techniques are recommended for quantifying rac α-Aminoadipic Acid-d6 (Major) in biological matrices?

Reverse-phase HPLC coupled with UV detection (210 nm) is standard. For complex matrices (e.g., plasma), derivatization with o-phthalaldehyde improves sensitivity. Validate method repeatability by calculating relative standard deviation (RSD) of retention times (<1%) and peak areas (<5%) across six replicates. Include internal standards (e.g., norvaline) to correct for matrix effects .

Advanced Research Questions

Q. How can factorial design optimize experimental conditions for studying rac α-Aminoadipic Acid-d6 (Major) in metabolic pathways?

Use a 2^k factorial design to evaluate variables like pH (5–7), temperature (20–40°C), and substrate concentration. For example, a 2^3 design (8 experiments) identifies interactions between variables. Analyze main effects via ANOVA and prioritize factors with p-values <0.05. This minimizes resource expenditure while maximizing data robustness .

Q. What strategies resolve contradictions in data when rac α-Aminoadipic Acid-d6 (Major) exhibits variable metabolic activity across studies?

Cross-validate findings using orthogonal methods (e.g., isotopologue profiling vs. enzymatic assays). Reconcile discrepancies by examining experimental conditions (e.g., cell line specificity, isotopic dilution effects). Apply Bayesian statistics to assess confidence intervals for conflicting results, ensuring hypotheses are refined iteratively .

Q. How do comparative studies using rac α-Aminoadipic Acid-d6 (Major) and its non-deuterated counterpart enhance mechanistic insights?

Design paired experiments to isolate isotope effects on reaction kinetics. For instance, compare kcat/Km values in enzyme assays to quantify deuteration-induced rate changes. Use tandem mass spectrometry to track deuterium retention in metabolites, clarifying pathway specificity .

Q. What steps reduce variability in amino acid analysis involving rac α-Aminoadipic Acid-d6 (Major)?

Standardize sample preparation: acid hydrolysis (6M HCl, 110°C, 24h) followed by centrifugal filtration (10 kDa cutoff). Monitor reagent purity (e.g., ninhydrin freshness) to minimize background noise. Implement automated peak integration software to reduce analyst-dependent variability .

Q. How can rac α-Aminoadipic Acid-d6 (Major) be integrated with membrane separation technologies for purification?

Employ ultrafiltration (MWCO 1–3 kDa) or ion-exchange chromatography to isolate the deuterated compound from synthesis byproducts. Optimize buffer ionic strength (50–200 mM NaCl) to enhance resolution. Validate purity post-separation via LC-MS and compare against CRMs (certified reference materials) .

Q. What validation protocols ensure accurate quantification of rac α-Aminoadipic Acid-d6 (Major) in proteomic studies?

Spike known concentrations into a standard protein digest (e.g., bovine serum albumin) and recover >90% via multiple reaction monitoring (MRM). Calculate intra- and inter-day precision (RSD <10%) and linearity (R² >0.99) across three orders of magnitude. Cross-check with amino acid analyzers for consistency .

Q. How do isotopic labeling studies using rac α-Aminoadipic Acid-d6 (Major) inform flux analysis in central carbon metabolism?

Administer the compound in tracer doses to cell cultures and quantify 13C/2H incorporation into TCA cycle intermediates via GC-MS. Model flux rates using software like INCA, incorporating mass isotopomer distributions to map metabolic network activity .

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